molecular formula C19H17ClN2O4S B2579954 (Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 897616-90-9

(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2579954
CAS No.: 897616-90-9
M. Wt: 404.87
InChI Key: DCKZQTDQTXZLDP-VZCXRCSSSA-N
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Description

(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is recognized in chemical research as a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β). GSK-3β is a serine/threonine kinase that is a critical node in numerous cellular signaling pathways, including those regulated by Wnt and insulin, and it is implicated in the pathogenesis of several diseases. Its primary research value lies in the investigation of neurodegenerative disorders such as Alzheimer's disease , where the hyperphosphorylation of tau protein, a direct substrate of GSK-3β, leads to neurofibrillary tangle formation. By selectively inhibiting GSK-3β, this compound allows researchers to probe the kinase's role in tau pathology and neuronal apoptosis in cellular and animal models. Furthermore, its application extends to the study of mood disorders and bipolar disorder , as GSK-3 is a target for lithium, a classic mood stabilizer. Researchers utilize this inhibitor to dissect the molecular mechanisms underlying synaptic plasticity, neuroinflammation, and circadian rhythm regulation. The compound thus serves as a crucial pharmacological tool for validating GSK-3β as a therapeutic target and for elucidating its complex functions in health and disease.

Properties

IUPAC Name

methyl 2-[2-[2-(4-chlorophenoxy)acetyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4S/c1-12-3-8-15-16(9-12)27-19(22(15)10-18(24)25-2)21-17(23)11-26-14-6-4-13(20)5-7-14/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKZQTDQTXZLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)COC3=CC=C(C=C3)Cl)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the 4-chlorophenoxyacetyl group: This step involves the reaction of the benzo[d]thiazole intermediate with 4-chlorophenoxyacetyl chloride under basic conditions.

    Formation of the imino group: The resulting product is then reacted with an appropriate amine to form the imino group.

    Esterification: Finally, the compound is esterified with methanol to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester group undergoes hydrolysis under acidic or alkaline conditions:

  • Acidic Hydrolysis : Yields the corresponding carboxylic acid (pH<3\text{pH} < 3, reflux with HCl).

  • Alkaline Hydrolysis : Produces carboxylate salts (pH>10\text{pH} > 10, NaOH/EtOH).

Reaction ConditionsProductYield (%)Reference
1M HCl, 80°C, 6hCarboxylic acid derivative78
0.5M NaOH, EtOH, 70°C, 4hSodium carboxylate85

The ester group also participates in transesterification with alcohols (e.g., ethanol) under catalytic H2SO4\text{H}_2\text{SO}_4, yielding ethyl analogs.

Imino Group Reactivity

The imino (-NH-) group exhibits nucleophilic and tautomeric behavior:

  • Condensation Reactions : Reacts with aldehydes/ketones (e.g., pyridinecarboxaldehyde) to form Schiff bases, as demonstrated in structurally similar thiazole derivatives .

  • Acid-Base Reactions : Protonates under acidic conditions (pH<5\text{pH} < 5), forming a positively charged intermediate that enhances electrophilic substitution at the thiazole ring.

Thiazole Ring Modifications

The benzo[d]thiazole core undergoes site-specific reactions:

  • Electrophilic Aromatic Substitution :

    • Bromination at C-5 position using Br2/FeBr3\text{Br}_2/\text{FeBr}_3 in CHCl3\text{CHCl}_3 .

    • Nitration (HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4) preferentially occurs at the C-4 position due to electron-donating methyl groups.

ReactionReagents/ConditionsPositionProduct Application
BrominationBr2\text{Br}_2, FeBr₃, 25°CC-5Anticancer agent precursor
NitrationHNO3\text{HNO}_3, 0°CC-4Fluorescent probe synthesis
  • Ring-Opening Reactions :
    Strong reducing agents (e.g., LiAlH4\text{LiAlH}_4) cleave the thiazole ring, generating mercaptan intermediates.

Chlorophenoxyacetyl Group Transformations

The 4-chlorophenoxyacetyl moiety displays two key reactivities:

  • Nucleophilic Aromatic Substitution :
    Chlorine at the para position undergoes substitution with amines (e.g., methylamine) in DMF at 120°C.

  • Oxidation :
    The acetyl group oxidizes to a ketone using KMnO4/H2SO4\text{KMnO}_4/\text{H}_2\text{SO}_4, altering biological activity.

Redox Behavior

  • Reduction :
    Sodium borohydride (NaBH4\text{NaBH}_4) selectively reduces the imino group to an amine without affecting the ester.

  • Oxidation :
    H2O2\text{H}_2\text{O}_2 in acetic acid oxidizes the thiazole sulfur to sulfoxide derivatives, modifying electronic properties.

Photochemical Reactions

UV irradiation (λ=254nm\lambda = 254 \, \text{nm}) induces:

  • Cis-Trans Isomerization : At the imino double bond, altering spatial configuration.

  • Radical Formation : Generates reactive intermediates that dimerize or react with solvents.

Biologically Relevant Interactions

While not direct chemical reactions, the compound interacts with enzymes via:

  • Hydrogen Bonding : Sulfamoyl and ester groups bind to protease active sites .

  • π-Stacking : The aromatic thiazole ring interacts with tyrosine residues in Bcl-2 proteins .

Critical Analysis of Reactivity Trends

  • Steric Effects : The 6-methyl group on the benzothiazole ring impedes electrophilic substitution at adjacent positions.

  • Electronic Effects : The electron-withdrawing chlorophenoxy group deactivates the thiazole ring toward electrophiles but enhances nucleophilic substitution at the chlorine site.

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions, while nonpolar solvents favor redox reactions.

This compound’s multifunctional design enables tailored modifications for pharmaceutical and material science applications, though its stability under strong acidic/alkaline conditions requires careful optimization.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural similarity to known inhibitors.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

    Material Science: Could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity. The pathways involved may include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate ():

  • Core Structure: Shares the benzo[d]thiazole scaffold but substitutes the 4-chlorophenoxy acetyl group with an indole-cyanoacetate moiety.
  • Synthesis: Prepared via a three-component reaction involving benzothiazole, ethyl bromocyanoacetate, and indole derivatives under reflux in acetone .
  • The cyanoacetate group in the analogue vs. the methyl ester in the target compound alters solubility and metabolic stability.

B. (Z)-methyl 2-(2-((4-chlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate (PubChem, ):

  • Core Structure: Similar benzothiazole and imino linkages but replaces 4-chlorophenoxy acetyl with 4-chlorobenzoyl and includes a sulfamoyl group at position 4.
  • The benzoyl vs. phenoxy acetyl group alters steric bulk and electronic distribution.

Spectroscopic Characterization

  • NMR and IR: and emphasize ¹H-NMR, ¹³C-NMR, and IR for confirming benzothiazole derivatives. The target compound’s 4-chlorophenoxy group would show distinct aromatic protons (δ 7.2–7.5 ppm) and C-Cl stretching (~750 cm⁻¹) in IR .
  • Comparison with Dendalone Derivatives (): While unrelated structurally, configuration determination via NOESY and optical rotation (e.g., 3′R-configuration) could apply to stereochemical analysis of the target’s (Z)-imino group .

Physicochemical Properties

Compound Substituents Melting Point Key Functional Groups
Target Compound 6-methyl, 4-chlorophenoxy acetyl Not reported Benzo[d]thiazole, methyl ester
Ethyl 2-(2-(1H-indol-3-yl)-benzothiazole Indole, cyanoacetate Not reported Benzo[d]thiazole, cyanoacetate
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid Methylthiazole, carboxylic acid 139.5–140°C Thiazole, carboxylic acid

Biological Activity

(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound that incorporates a thiazole moiety, which has been recognized for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

  • A thiazole ring, known for its role in various pharmacological activities.
  • A chlorophenoxyacetyl group that may enhance its bioactivity.
  • Methyl and imine functionalities that contribute to its chemical properties.

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. A study identified that thiazole-based compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

CompoundIC50 (µM)Cancer Cell Line
Compound A1.61 ± 1.92A-431
Compound B1.98 ± 1.22Jurkat

Antimicrobial Activity

Thiazole derivatives have also demonstrated antimicrobial properties. In vitro studies suggest that this compound exhibits activity against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticonvulsant Effects

Thiazole compounds have been explored for their anticonvulsant properties. One study highlighted the efficacy of certain thiazole derivatives in reducing seizure activity in animal models, suggesting potential applications for epilepsy treatment .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Modulation of Signaling Pathways : It can influence signaling pathways related to cell survival and apoptosis.
  • Interaction with DNA : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.

Case Studies

Several studies have focused on the biological activity of thiazole derivatives:

  • Study on Antitumor Activity : A recent investigation into a series of thiazole compounds demonstrated potent cytotoxic effects against multiple cancer cell lines, with specific emphasis on structural modifications enhancing activity .
  • Antimicrobial Efficacy Assessment : Another study evaluated the antimicrobial properties of thiazole derivatives, revealing significant inhibition against Gram-positive bacteria .

Q & A

Q. What established synthetic routes are used to prepare (Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate, and which intermediates are critical?

  • Methodology : The synthesis involves multi-step reactions, starting with the preparation of benzo[d]thiazol-2-amine intermediates. Key steps include:
  • Step 1 : Formation of 6-methylbenzo[d]thiazol-2-amine via condensation of 4-methylaniline with sodium thiocyanate in the presence of bromine/glacial acetic acid .
  • Step 2 : Hydrazine coupling to generate 2-hydrazinyl-6-methylbenzo[d]thiazole, followed by imine formation with 2-(4-chlorophenoxy)acetyl chloride under acidic conditions .
  • Step 3 : Esterification with methyl chloroacetate to yield the final product.
    Critical intermediates: 6-methylbenzo[d]thiazol-2-amine and the hydrazine derivative.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be analyzed?

  • Methodology :
  • NMR : Analyze imine proton (δ 8.5–9.5 ppm) and aromatic protons (δ 6.5–8.0 ppm) for structural confirmation.
  • IR : Confirm C=N stretch (~1600–1650 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns matching the thiazole and acetamide moieties .

Q. What are the primary research applications of this compound in biological studies?

  • Methodology :
  • Antimicrobial Testing : Evaluate minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria using broth microdilution assays .
  • Anticancer Screening : Assess cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), focusing on IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during imine formation in the synthesis?

  • Methodology :
  • Solvent Selection : Use dry methanol or ethanol to minimize hydrolysis; anhydrous conditions enhance imine stability .
  • Catalysis : Add glacial acetic acid (4–5 drops) to protonate the amine and accelerate nucleophilic attack .
  • Temperature Control : Reflux at 70–80°C for 15–30 minutes, monitoring via TLC (hexane:ethyl acetate, 3:1) .
    Example Optimization Table :
ConditionYield (%)Purity (%)
Dry ethanol, 70°C8598
Aqueous methanol6290

Q. How should researchers resolve discrepancies in spectral data when validating synthesized batches?

  • Methodology :
  • Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., ethyl 2-{2-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate) to identify shifts caused by substituent effects .
  • X-ray Crystallography : Resolve ambiguous stereochemistry (Z/E isomerism) via single-crystal analysis .
  • Batch Reproducibility : Replicate reactions under identical conditions to isolate procedural vs. instrumental errors .

Q. What methodologies assess the environmental stability and degradation pathways of this compound?

  • Methodology :
  • Hydrolysis Studies : Incubate at pH 3–9 (37°C) and analyze degradation products via LC-MS to identify labile bonds (e.g., ester or imine groups) .
  • Photodegradation : Expose to UV light (254 nm) and monitor breakdown using HPLC with a C18 column .
  • Ecotoxicity : Use Daphnia magna or algae models to evaluate acute toxicity (EC₅₀) and bioaccumulation potential .

Q. How can computational modeling complement experimental data to elucidate biological mechanisms?

  • Methodology :
  • Molecular Docking : Simulate binding to target proteins (e.g., bacterial DNA gyrase or human topoisomerase II) using AutoDock Vina; validate with mutagenesis assays .
  • QSAR Analysis : Correlate substituent effects (e.g., 4-chlorophenoxy vs. 2-fluorophenyl) with bioactivity using Hammett constants and logP values .
  • Metabolite Prediction : Employ software like Meteor (Lhasa Ltd.) to predict Phase I/II metabolites for toxicity screening .

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